2-Amino-4-azido-3,5,6-trifluorobenzoic acid
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Overview
Description
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is a chemical compound characterized by the presence of amino, azido, and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2,4,6-trifluorobenzoic acid, followed by reduction to introduce the amino group. The azido group is then introduced through a substitution reaction using sodium azide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-azido-3,5,6-trifluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium azide for azido substitution, and various nucleophiles for trifluoromethyl substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein labeling.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-azido-3,5,6-trifluorobenzoic acid involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it an attractive candidate for drug discovery .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid: Lacks the azido group, making it less versatile in click chemistry applications.
4-Amino-2,3,5,6-tetrafluorobenzoic acid: Contains an additional fluorine atom, which may alter its reactivity and properties.
2,3,6-Trifluorobenzoic acid: Lacks both the amino and azido groups, limiting its applications in certain chemical reactions.
Uniqueness
2-Amino-4-azido-3,5,6-trifluorobenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Properties
CAS No. |
126695-67-8 |
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Molecular Formula |
C7H3F3N4O2 |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
2-amino-4-azido-3,5,6-trifluorobenzoic acid |
InChI |
InChI=1S/C7H3F3N4O2/c8-2-1(7(15)16)5(11)4(10)6(3(2)9)13-14-12/h11H2,(H,15,16) |
InChI Key |
KXTRYPQVRWSWBP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)N)C(=O)O |
Origin of Product |
United States |
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